molecular formula C24H29N5 B5531120 (E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

Cat. No.: B5531120
M. Wt: 387.5 g/mol
InChI Key: TZCZKNSWCPSNMC-KZHFWBEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a triazatricyclodecane ring, and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine typically involves a multi-step processCommon reagents used in these steps include organolithium reagents, which facilitate the formation of the desired carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For instance, the use of packed-bed reactors and catalytic systems can enhance the reaction rates and selectivity, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the imine group to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine is unique due to its triazatricyclodecane ring structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5/c1-19(2)21-10-8-20(9-11-21)12-25-26-23(22-6-4-3-5-7-22)24-13-27-16-28(14-24)18-29(15-24)17-27/h3-12,19H,13-18H2,1-2H3/b25-12+,26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZKNSWCPSNMC-KZHFWBEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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